molecular formula C9H18N2 B12874521 3-Ethyl-1-isopropyl-4-methyl-4,5-dihydro-1H-pyrazole

3-Ethyl-1-isopropyl-4-methyl-4,5-dihydro-1H-pyrazole

Cat. No.: B12874521
M. Wt: 154.25 g/mol
InChI Key: HPRQHQZVXXPSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-isopropyl-4-methyl-4,5-dihydro-1H-pyrazole is a heterocyclic organic compound with a unique structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-isopropyl-4-methyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method is the reaction of ethyl acetoacetate with isopropyl hydrazine under acidic conditions, followed by methylation to introduce the methyl group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-isopropyl-4-methyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-Ethyl-1-isopropyl-4-methyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-isopropyl-4-methyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and blocking substrate access. Additionally, it may modulate receptor activity by interacting with binding sites, altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methyl-4,5-dihydro-1H-pyrazole: Similar structure but different substituents.

    3-Isopropyl-1-methyl-4,5-dihydro-1H-pyrazole: Varies in the position of the isopropyl group.

    4-Methyl-1-ethyl-3,5-dihydro-1H-pyrazole: Different substitution pattern on the pyrazole ring.

Uniqueness

3-Ethyl-1-isopropyl-4-methyl-4,5-dihydro-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with enzymes and receptors, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

5-ethyl-4-methyl-2-propan-2-yl-3,4-dihydropyrazole

InChI

InChI=1S/C9H18N2/c1-5-9-8(4)6-11(10-9)7(2)3/h7-8H,5-6H2,1-4H3

InChI Key

HPRQHQZVXXPSNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(CC1C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.